

# Methylmalonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: Methylmalonylchloride

CAS No.: 39619-07-3

Cat. No.: B7853163

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This guide provides an in-depth exploration of methylmalonyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis protocols, reactivity, and critical applications, with a strong emphasis on mechanistic understanding and practical, field-proven insights.

## Core Identification and Chemical Profile

Methylmalonyl chloride, a bifunctional molecule containing both an ester and an acyl chloride group, is a versatile building block in chemical synthesis.<sup>[1][2]</sup> Its reactivity is dominated by the highly electrophilic acyl chloride moiety, making it an excellent reagent for acylation reactions.

## Nomenclature and Identifiers

Accurate identification is paramount in chemical research and procurement. It is crucial to distinguish between the mono- and di-chloride derivatives of methylmalonic acid. This guide focuses on the more commonly utilized monomethyl ester derivative.

Identifier	Value	Source
Primary Chemical Name	Methyl 3-chloro-3-oxopropanoate	[3][4][5]
Common Synonyms	Methyl malonyl chloride, Methyl chloroformylacetate, (Chloroformyl)acetic Acid Methyl Ester, 3-Chloro-3-oxopropionic Acid Methyl Ester	[3]
CAS Number	37517-81-0	[1][2][3][6][7][8][9]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO <sub>3</sub>	[3][5][6][8]
Molecular Weight	136.53 g/mol	[3][6][9]
EC Number	253-540-6	[9]
Beilstein/REAXYS No.	1754078	[9]
MDL Number	MFCD00013657	[3][4][9]
InChI Key	UTBCRHAMJFMIIR- UHFFFAOYSA-N	[4][5]

Note on a Related Compound: A distinct, related compound is 2-methylpropanedioyl dichloride (also sometimes referred to as methylmalonyl dichloride), with CAS Number 39619-07-3 and a molecular formula of C<sub>4</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>2</sub>.<sup>[10]</sup> This dichloride is structurally different and possesses different reactivity, highlighting the importance of using the correct CAS number for sourcing and application.

## Physicochemical Properties

Understanding the physical properties of methylmalonyl chloride is essential for its safe handling, storage, and use in reactions.

Property	Value	Source
Appearance	Colorless to yellow/orange clear liquid	[3]
Boiling Point	57-59 °C at 12 mmHg	[8]
Density	1.273 g/mL at 25 °C	[8]
Refractive Index	n <sub>20/D</sub> 1.432	[8]
Flash Point	80 °C (176 °F) - closed cup	[8][9]
Solubility	Reacts with water	[8]
Storage Conditions	Refrigerate (2-8°C), store under an inert gas, protect from moisture	[3]

## Synthesis of Methylmalonyl Chloride: Pathways and Mechanistic Rationale

The preparation of methylmalonyl chloride typically starts from either dimethyl malonate or methyl malonic acid (carbomethoxy acetic acid). The key transformation is the conversion of a carboxylic acid to an acyl chloride.

### Synthesis from Methyl Malonic Acid

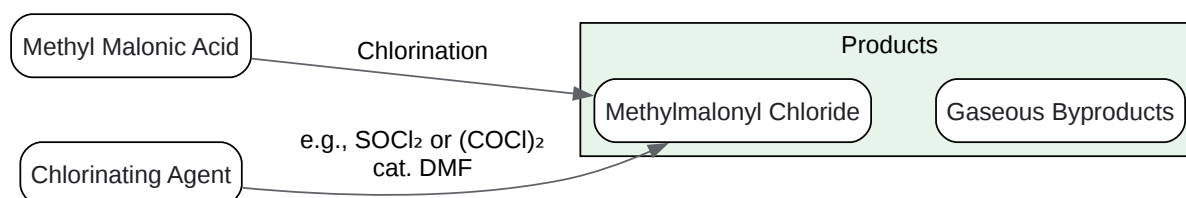
A common and direct laboratory-scale synthesis involves the chlorination of methyl malonic acid.[11] The choice of chlorinating agent is critical and influences the reaction conditions and work-up procedure.

Common Chlorinating Agents:

- Thionyl Chloride (SOCl<sub>2</sub>): A widely used reagent that produces gaseous byproducts (SO<sub>2</sub> and HCl), simplifying purification.[12]
- Oxalyl Chloride ((COCl)<sub>2</sub>): Often preferred for its milder reaction conditions and clean conversion, also yielding gaseous byproducts (CO, CO<sub>2</sub>, and HCl). A catalytic amount of

N,N-dimethylformamide (DMF) is typically required.[8][11]

The underlying mechanism for both reagents involves the formation of a highly reactive intermediate that is subsequently attacked by the chloride ion. With oxalyl chloride and catalytic DMF, a Vilsmeier-Haack type intermediate is formed, which is the active chlorinating agent. This catalytic cycle is highly efficient, allowing for lower reaction temperatures.



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Figure 1: General workflow for synthesizing methylmalonyl chloride.

## Protocol: Synthesis via Oxalyl Chloride

This protocol is a self-validating system; the evolution of gas provides a visual cue for reaction progress, and the straightforward work-up ensures high purity of the final product.

Methodology:

- Inert Atmosphere: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen. An inert atmosphere is crucial as both the reagent (oxalyl chloride) and the product are moisture-sensitive.[3][11]
- Reagent Addition: Add anhydrous dichloromethane (5 mL), followed by methyl malonic acid (1.0 g, 8.5 mmol).[11]
- Catalyst Introduction: While stirring, add one drop of anhydrous DMF.[8][11]
- Cooling: Place the flask in an ice bath for 5 minutes to control the initial exotherm.

- Chlorination: Slowly add oxalyl chloride (1.2 g, 9.4 mmol) dropwise via syringe.[8][11] Vigorous gas evolution will be observed. The slow addition prevents an uncontrolled reaction rate.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[8][11] The cessation of gas evolution indicates the reaction is nearing completion.
- Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the solvent and any excess oxalyl chloride. The remaining liquid is the desired product, methylmalonyl chloride.[11] Purity can be assessed by NMR.

## Green Chemistry Approach: Solvent-Free Synthesis

Recent studies have explored a solvent-free approach to synthesizing methylmalonyl chloride, which offers significant environmental advantages.[12] By reacting methyl malonic acid directly with thionyl chloride in the absence of a solvent like methylene chloride, researchers have achieved higher conversion rates (93.08% solvent-free vs. 78.67% with solvent).[12] This method relies on the ability to control the reaction temperature and efficiently remove the gaseous byproducts. The absence of a solvent simplifies the work-up to a distillation step, reducing waste and isolation costs.[12]

## Reactivity and Synthetic Applications

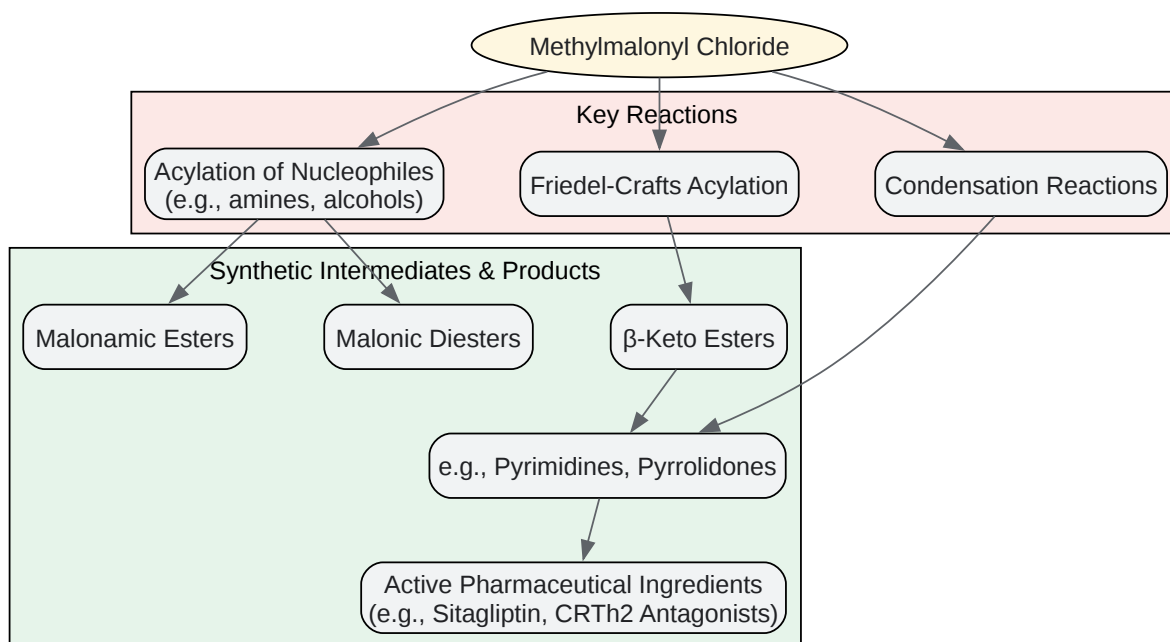
Methylmalonyl chloride is a cornerstone intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from its ability to participate in efficient coupling reactions to form malonic ester derivatives, which are precursors for alkylation, acylation, and arylation.[1]

## Synthesis of $\beta$ -Keto Esters and Heterocycles

The acyl chloride moiety readily reacts with a wide range of nucleophiles. For instance, it can be used in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds to generate  $\beta$ -keto esters, which are valuable synthetic intermediates.

A prominent application is in the synthesis of Sitagliptin, a drug for treating type 2 diabetes.[11] In this synthesis, methylmalonyl chloride is a precursor for constructing a key triazolopyrimidine

intermediate.[11]



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Caption: Key synthetic pathways involving methylmalonyl chloride.

## Application in Drug Discovery

- Sitagliptin Synthesis: As mentioned, it serves as a starting material for a core fragment of the anti-diabetic drug Sitagliptin.[11]
- CRTh2 Antagonists: It is used in the synthesis of pyrroloperidinone acetic acids, which act as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, relevant for treating inflammatory conditions.[7]

- HIV Integrase Inhibitors: The compound can be used to synthesize thiazolopyridinone carboxylates, which show activity as HIV integrase strand transfer inhibitors.[9]
- Alkaloid Synthesis: It has been employed in the total synthesis of complex natural products, such as the Strychnos alkaloids (-)-leuconicine A and B.[9]

## Safety, Handling, and Storage

Methylmalonyl chloride is a combustible, corrosive, and water-reactive substance that requires careful handling in a controlled laboratory environment.[3][13]

## Hazard Identification

- Corrosivity: Causes severe skin burns and eye damage.[3][4][13] It is a lachrymator, meaning it irritates the eyes and causes tearing.[13]
- Reactivity: Reacts with water, liberating toxic and irritating gases such as hydrogen chloride. [8] It is also corrosive to metals.[3]
- Flammability: It is a combustible liquid.[3][13] Keep away from heat, sparks, open flames, and other ignition sources.[3][13]

## Recommended Handling Protocol

- Ventilation: Always handle methylmalonyl chloride inside a certified chemical fume hood to avoid inhalation of vapors.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[13][14]
- Inert Conditions: Due to its moisture sensitivity, handle under an inert atmosphere (nitrogen or argon).[3][15]
- Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible in the work area.[13]

## Storage and Disposal

- **Storage:** Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[3][13] Store away from incompatible materials such as bases, alcohols, and metals.[15]
- **Disposal:** Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. Do not release into the environment.[13]

## Conclusion

Methylmalonyl chloride (CAS: 37517-81-0) is a high-value reagent whose utility in organic synthesis, particularly in the pharmaceutical sector, is well-established. Its bifunctional nature allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to leverage this powerful building block for innovation in drug discovery and fine chemical manufacturing. The development of greener, solvent-free synthetic routes further enhances its appeal, aligning with the principles of sustainable chemistry.

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